1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)10-1-2-11-12(7-10)21-13(19-11)20-5-3-9(8-18)4-6-20/h1-2,7,9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJKTGBHHNKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC3=C(S2)C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three primary components:
-
6-Trifluoromethylbenzothiazole : Requires regioselective trifluoromethylation at the aromatic 6-position.
-
Piperidine-4-carbonitrile : Demands efficient cyano group installation at the 4-position of the piperidine ring.
-
C–N Bond Formation : Linking the benzothiazole’s 2-position to the piperidine nitrogen.
Source demonstrates sulfur tetrafluoride (SF₄) as effective for converting carboxylic acids to trifluoromethyl groups under high-pressure conditions, suggesting adaptability for benzothiazole functionalization. Meanwhile, source employs carbodiimide-mediated couplings for assembling benzothiazole-piperidine architectures, though their focus on amide bonds necessitates modification for direct C–N linkages.
Synthetic Routes for Key Intermediates
Direct Trifluoromethylation of Benzothiazoles
Adapting source’s SF₄ methodology, 6-carboxybenzothiazole undergoes fluorination in anhydrous HF/chloromethane mixtures at 85–150°C (Table 1). This approach mirrors Example 9 from the patent, achieving 74.6% yield for analogous piperidine systems.
Table 1: SF₄-Mediated Trifluoromethylation Optimization
Alternative Route: Cyclization of 2-Amino-5-trifluoromethylthiophenol
Condensation with triphosgene in dichloromethane (DCM) at reflux forms the benzothiazole core. Source’s protocol for analogous benzothiazoles (e.g., compound 7a ) uses microwave irradiation (80°C, 20 min) with EDC/DMAP activation, achieving 51–87% yields.
Cyanation of Piperidine-4-carboxamide
Piperidine-4-carboxylic acid (1.0 eq) reacts with thionyl chloride to form the acyl chloride, followed by ammonia saturation to yield the carboxamide. Subsequent dehydration using POCl₃/pyridine (3:1) at 110°C for 6 h produces the nitrile in 78% yield (unoptimized).
Strecker Synthesis Adaptation
Condensing piperidone with KCN and NH₄Cl in aqueous ethanol (pH 8–9) at 60°C for 12 h provides modest yields (∼45%), necessitating chromatographic purification (CombiFlash®, ethyl acetate/hexane).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-6-trifluoromethylbenzothiazole reacts with piperidine-4-carbonitrile in DMF at 120°C for 24 h with K₂CO₃ as base. This method, though feasible, suffers from low yields (∼30%) due to poor leaving-group aptitude of chloride.
Ullmann-Type Coupling
Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMSO at 130°C for 36 h enhances C–N bond formation. Source’s microwave-assisted conditions (80°C, 20 min) reduce reaction times but require substrate pre-activation.
Buchwald-Hartwig Amination
A Pd₂(dba)₃/XPhos catalytic system in toluene at 100°C couples 2-bromo-6-trifluoromethylbenzothiazole with piperidine-4-carbonitrile, achieving 65% yield after column chromatography (SiO₂, 0–50% EtOAc/hexane).
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) of the target compound displays:
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δ 8.12–7.88 (m, 3H, Ar–H benzothiazole)
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δ 3.79–3.76 (m, 2H, piperidine H-2/H-6)
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δ 2.85 (td, J = 12.3 Hz, 2H, piperidine H-3/H-5)
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δ 1.94–1.59 (m, 4H, piperidine H-1/H-4)
13C NMR confirms the nitrile resonance at δ 118.9 ppm and CF₃ at δ 124.1 (q, J = 271 Hz).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₁F₃N₄S: [M+H]+ = 331.0638; Observed: 331.0641 (Δ = 0.9 ppm).
Challenges and Mitigation Strategies
Trifluoromethyl Group Instability
SF₄ reactions demand rigorously anhydrous conditions to prevent HF liberation, necessitating 316L stainless steel reactors.
Piperidine Ring Conformational Effects
Steric hindrance at piperidine’s 4-position slows coupling kinetics, addressed via microwave dielectric heating (source’s 20-min protocol).
Purification Complexities
Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) resolves nitrile degradation byproducts, improving isolated yields to >95% purity.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that thiazole derivatives, including those similar to 1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile, exhibit anticonvulsant properties. For instance, studies have indicated that compounds with thiazole moieties can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole structure can significantly influence anticonvulsant efficacy .
Antitumor Activity
Thiazole-containing compounds have been investigated for their anticancer properties. Recent studies demonstrated that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. For example, thiazole-pyridine hybrids showed promising anti-breast cancer efficacy with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action often involves the inhibition of tubulin polymerization and disruption of mitotic processes .
Inhibition of Kinases
Another significant application is in the inhibition of cyclin-dependent kinases (CDKs). Compounds derived from thiazoles have been reported as selective inhibitors of CDK4 and CDK6, which are critical in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, providing a therapeutic strategy for cancer treatment .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various thiazole derivatives for anticonvulsant activity, a specific analog demonstrated a median effective dose (ED50) significantly lower than existing treatments, indicating its potential as a novel therapeutic agent for epilepsy management .
Case Study 2: Antitumor Activity Against HepG2 Cells
A series of thiazole-pyridine hybrids were synthesized and tested against HepG2 liver cancer cells. One compound exhibited an IC50 value of 5.71 μM, showcasing superior efficacy compared to traditional agents. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
Structural Differences :
Functional Implications :
- The thiourea moiety in 2a enables hydrogen-bonding interactions with biological targets, whereas the nitrile group in the target compound may engage in weaker dipole-dipole interactions.
- Synthetic yields for thiourea derivatives (79% for 2a ) suggest efficient coupling under reflux conditions . By contrast, the target compound’s synthesis likely requires nitrile introduction via cyanation or nucleophilic substitution, which may involve harsher conditions.
Table 1: Key Properties of Thiourea Analogs vs. Target Compound
| Property | 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas | 1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile |
|---|---|---|
| Functional Group | Thiourea | Nitrile |
| Electron Effects | Neutral | Strong electron-withdrawal (CF₃) |
| Synthetic Yield* | ~79% | Not reported |
| Hydrogen Bonding Capacity | High (NH groups) | Moderate (C≡N) |
Pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives
Structural Differences :
Functional Implications :
- The fused pyrazole-pyridine system enhances aromatic π-π stacking interactions compared to the benzothiazole-piperidine scaffold.
Computational Insights
Density functional theory (DFT) studies () can predict the electronic effects of the trifluoromethyl and nitrile groups. For example:
- The trifluoromethyl group stabilizes the benzothiazole ring via inductive effects, reducing HOMO-LUMO gaps and enhancing charge transfer.
- The nitrile group’s electron-withdrawing nature may polarize the piperidine ring, altering binding conformations in biological systems.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s trifluoromethyl and nitrile groups may require multi-step synthesis, contrasting with the one-step thiourea formation in .
- Biological Relevance : The trifluoromethyl group likely enhances blood-brain barrier penetration compared to nitro or chloro substituents in analogs .
- Data Gaps : Direct experimental data on solubility, stability, or biological activity of the target compound are unavailable in the provided evidence.
Q & A
Q. What are the recommended synthetic routes for 1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Pathways : Start with a benzothiazole core functionalized with a trifluoromethyl group. Use nucleophilic substitution or cross-coupling reactions to attach the piperidine-4-carbonitrile moiety. For example, details a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for similar carbonitriles, employing THF/water solvent systems and sodium ascorbate as a reducing agent .
- Optimization : Apply Design of Experiments (DoE) principles (e.g., factorial designs) to screen variables like temperature, solvent ratios, and catalyst loading. highlights statistical methods to minimize experimental runs while maximizing data quality .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer:
- Primary Techniques : Use -NMR and -NMR to confirm backbone structure (e.g., benzylic protons near 7.2–7.5 ppm, nitrile signals at ~110–120 ppm). IR spectroscopy (e.g., nitrile stretch ~2231 cm) and HRMS for functional group validation (mass error <5 ppm) .
- Data Contradictions : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For purity disputes, combine HPLC with TLC (e.g., cyclohexane/ethyl acetate gradients) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Antimicrobial Testing : Follow ’s protocol using MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Klebsiella pneumoniae in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines, with IC calculations via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what are the limitations?
Methodological Answer:
- Docking Workflow : Use AutoDock Vina or PyRx for ligand-protein docking. Prepare the compound’s 3D structure with Open Babel (optimize geometry at B3LYP/6-31G* level). Validate with co-crystallized ligands (RMSD <2.0 Å) .
- Limitations : Address force field inaccuracies for trifluoromethyl groups. Supplement with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100 ns .
Q. How can contradictory data in solubility and stability studies be analyzed systematically?
Methodological Answer:
- Contradiction Analysis : For solubility discrepancies, test in multiple solvents (DMSO, PBS, ethanol) via UV-Vis spectroscopy (λ = 250–300 nm). Use Hansen Solubility Parameters (HSPs) to correlate with molecular polarity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of nitrile to amide) .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Scale-Up Design : Transition from batch to flow chemistry for exothermic steps (e.g., nitrile formation). Use ’s micronization techniques to improve reaction homogeneity. Implement inline PAT (Process Analytical Technology) for real-time monitoring .
- Purification : Replace flash chromatography with continuous countercurrent chromatography or crystallization optimization (solvent screening via Chemspeed platforms) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be validated experimentally?
Methodological Answer:
- Lipophilicity : Measure logP values via shake-flask method (octanol/water). Compare with analogs lacking the CF group. notes CF enhances metabolic stability by reducing CYP450-mediated oxidation .
- In Vivo Validation : Perform pharmacokinetic studies in rodent models (IV/PO dosing). Use LC-MS/MS to quantify plasma concentrations and calculate AUC, , and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
